14-Methoxymetopon is an experimental opioid compound developed in the mid-1990s by Professor Helmut Schmidhammer and his team at the University of Innsbruck. It is a derivative of metopon, designed to enhance analgesic properties while aiming to reduce side effects typically associated with opioid medications. This compound is classified as a potent mu-opioid receptor agonist, exhibiting a significantly higher potency than morphine, particularly in systemic and central nervous system applications .
The synthesis of 14-methoxymetopon involves several key steps:
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. These reactions are crucial for modifying the functional groups that determine the pharmacological characteristics of the compound.
The molecular formula for 14-methoxymetopon is with a molecular weight of approximately 329.4 g/mol. The IUPAC name is (4R,4aS,7aR,12bR)-9-hydroxy-4a-methoxy-3,7a-dimethyl-1,2,4,5,6,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one.
14-Methoxymetopon participates in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
14-Methoxymetopon acts primarily as a mu-opioid receptor agonist. Its mechanism involves binding to the mu-opioid receptor, leading to analgesic effects that are significantly more potent than those of morphine—up to 500-fold greater when administered systemically and over a million-fold more potent through spinal or supraspinal routes . The compound's selectivity profile differs from traditional opioids; it shows resistance to certain antagonists like 3-O-methylnaltrexone and demonstrates unique interactions with opioid receptor subtypes .
14-Methoxymetopon has significant potential in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3